2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile
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Overview
Description
2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is a chemical compound with the molecular formula C8H6ClN5 It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, a bicyclic heterocycle known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as bromohydrazone and transition metals, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic protocols to ensure high yield and purity. Multistep synthesis and transition metal-mediated reactions are commonly used in large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often require a base and are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives .
Scientific Research Applications
2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit kinase activity by binding to the active site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl derivatives: These compounds share the core structure but differ in functional groups attached to the pyrrolo[2,1-f][1,2,4]triazin-7-yl moiety.
Pyrrolo[2,1-f][1,2,4]triazine-based inhibitors: Compounds like remdesivir and brivanib alaninate, which contain the pyrrolo[2,1-f][1,2,4]triazine scaffold, are known for their antiviral and anticancer activities
Uniqueness
2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6ClN5 |
---|---|
Molecular Weight |
207.62 g/mol |
IUPAC Name |
2-amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile |
InChI |
InChI=1S/C8H6ClN5/c9-8-7-2-1-6(5(11)3-10)14(7)13-4-12-8/h1-2,4-5H,11H2 |
InChI Key |
DEAIBVWFZNEOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C(C#N)N)Cl |
Origin of Product |
United States |
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